5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine
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Overview
Description
5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine: is a heterocyclic compound that contains a thiazine ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1-bromo-3-chloropropane to form a thiazine intermediate, which is then reacted with pyrrolidine and methyl iodide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Alkylated or acylated thiazine derivatives.
Scientific Research Applications
5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
- 5-Methyl-2-(pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-1-yl)-6H-1,3-thiazine
- 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine
Comparison: 5-Methyl-2-(pyrrolidin-1-yl)-6H-1,3-thiazine is unique due to the presence of both a thiazine and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
89996-33-8 |
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Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-1-yl-6H-1,3-thiazine |
InChI |
InChI=1S/C9H14N2S/c1-8-6-10-9(12-7-8)11-4-2-3-5-11/h6H,2-5,7H2,1H3 |
InChI Key |
XGBITIOENOJYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(SC1)N2CCCC2 |
Origin of Product |
United States |
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